molecular formula C16H14N2O2S B5280826 3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Cat. No.: B5280826
M. Wt: 298.4 g/mol
InChI Key: HFLGGTJGUAXRRC-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is an organic compound characterized by its unique structure, which includes a benzoimidazole ring attached to a propionic acid moiety via a sulfanyl linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the following steps:

    Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the sulfanyl group: The benzoimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the propionic acid moiety: Finally, the propionic acid group is introduced through a substitution reaction, often using a halogenated propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The propionic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated derivatives of propionic acid are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoimidazole derivatives.

    Substitution: Various substituted propionic acid derivatives.

Scientific Research Applications

3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    2-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid: Similar structure but with the sulfanyl group attached to a different position on the propionic acid moiety.

Uniqueness

3-(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs

Properties

IUPAC Name

3-(1-phenylbenzimidazol-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)10-11-21-16-17-13-8-4-5-9-14(13)18(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGGTJGUAXRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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